3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea
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Overview
Description
3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 2,4-dimethylaniline with 2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl chloride under basic conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3-(2,4-dimethylphenyl)-1-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}urea stands out due to its unique combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-(2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H18N2O5/c1-12-3-7-16(13(2)9-12)21-20(25)22-18(23)11-26-15-6-4-14-5-8-19(24)27-17(14)10-15/h3-10H,11H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
SRHSTIYWDHXPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C |
Origin of Product |
United States |
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